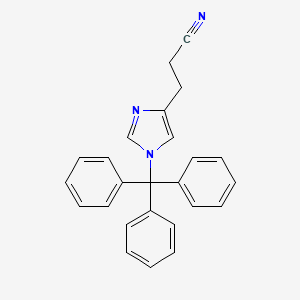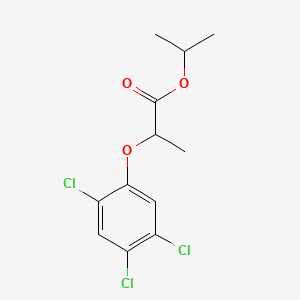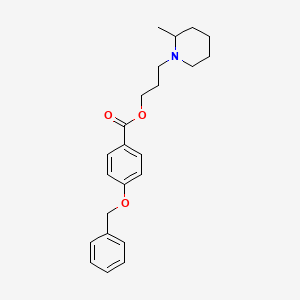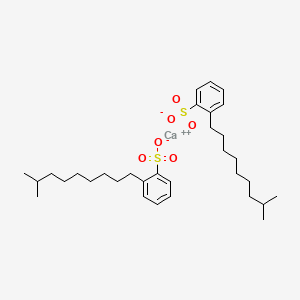![molecular formula C11H13ClN2O2 B13765439 ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate CAS No. 5296-86-6](/img/structure/B13765439.png)
ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom or an organic group. This compound features a chlorophenyl group, which is a benzene ring substituted with a chlorine atom, and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between ethyl acetoacetate and 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Reactants: Ethyl acetoacetate and 4-chlorophenylhydrazine.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Conditions: Reflux in an appropriate solvent (e.g., ethanol).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2Z)-2-[2-(4-bromophenyl)hydrazinylidene]propanoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (2Z)-2-[2-(4-methylphenyl)hydrazinylidene]propanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
5296-86-6 |
|---|---|
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |
Clé InChI |
TZUIRWBUCNJLAC-JYRVWZFOSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




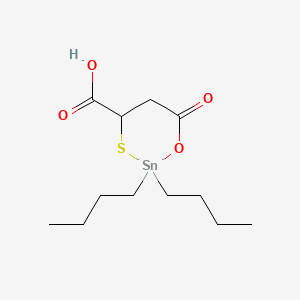
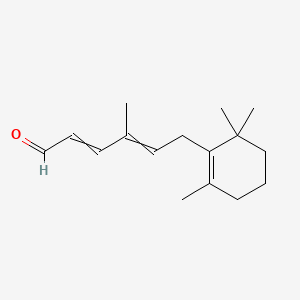
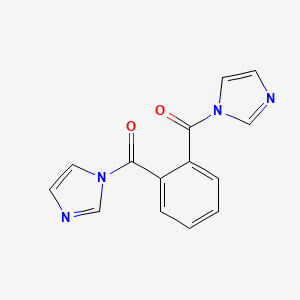
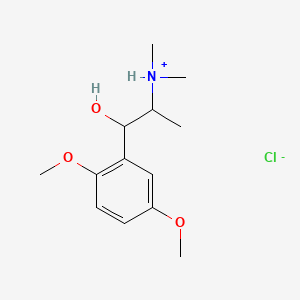
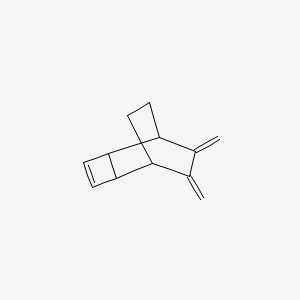
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)

